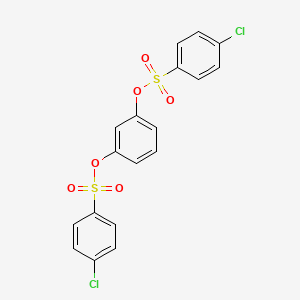
1,3-phenylene bis(4-chlorobenzenesulfonate)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-phenylene bis(4-chlorobenzenesulfonate) often involves complex organic reactions, including cycloadditions and polymerizations. For instance, a new class of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) has been synthesized via 1,3-dipolar cycloaddition, highlighting the versatility of phenylene compounds in organic synthesis (Lavanya et al., 2014). Another approach involves Diels−Alder polymerization to synthesize poly(phenylene)-based polyelectrolytes, demonstrating the compound's utility in creating high-performance materials (Fujimoto et al., 2005).
Applications De Recherche Scientifique
Polymer Electrolyte Membranes for Fuel Cells
A study by Fujimoto et al. (2005) explored the synthesis of poly(phenylene)-based polyelectrolytes from 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene and 1,4-diethynylbenzene. These polyelectrolytes exhibited high proton conductivity and thermochemical stability, making them promising for polymer electrolyte membrane fuel cells. Their physical properties like water uptake, thermal stability, and proton conductivity were also reported (Fujimoto et al., 2005).
Antimicrobial Applications
Lavanya et al. (2014) synthesized a new class of (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles), highlighting compound 7f which exhibited pronounced antimicrobial activity. This research indicates potential applications in antimicrobial treatments (Lavanya et al., 2014).
Conformational Studies in Liquid Crystals
Cacelli and Prampolini (2005) conducted a DFT conformational study of banana-shaped mesogens, including 1,3-phenylene bis[4-4′-(methoxy) benzoyloxy] benzoate and its chloro-substituted variant. They examined the relationship between the molecular shape and phenyl ester dihedrals, providing insights into the properties of such liquid crystals (Cacelli & Prampolini, 2005).
Liquid Crystal Research for Optical Image Storage
Lutfor et al. (2009) synthesized bent-shaped monomers including 1,3-phenylene derivatives for use in liquid crystals. Their research was focused on developing materials for optical image storage devices, demonstrating the application of such compounds in advanced technology (Lutfor et al., 2009).
Corrosion Inhibition
Singh and Quraishi (2016) investigated novel Bis Schiff’s Bases derived from 1,4-phenylene for corrosion inhibition of mild steel. Their findings revealed that these compounds are effective in reducing corrosion, indicating their potential in industrial applications (Singh & Quraishi, 2016).
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O6S2/c19-13-4-8-17(9-5-13)27(21,22)25-15-2-1-3-16(12-15)26-28(23,24)18-10-6-14(20)7-11-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDYSFXMFOZDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4540161.png)
![2-[(3-cyclohexylpropanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4540167.png)

![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)
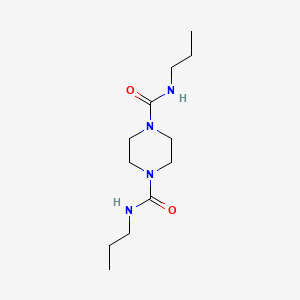
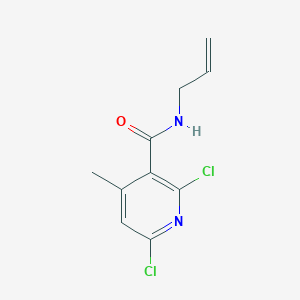
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4540208.png)
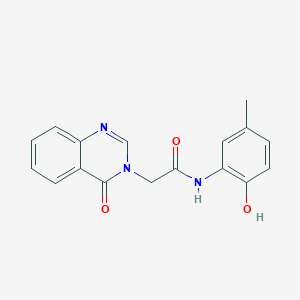
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4540215.png)
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)
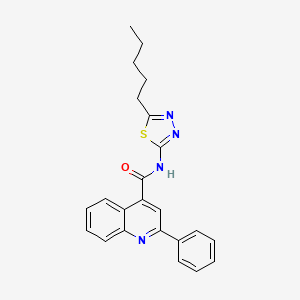
![2-(mesityloxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4540230.png)
![ethyl [3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)